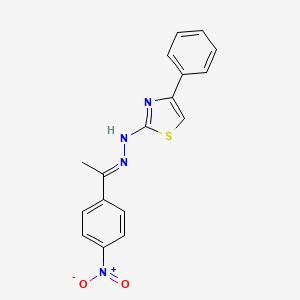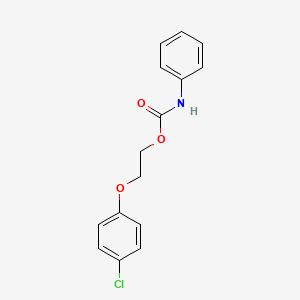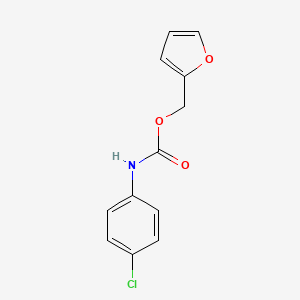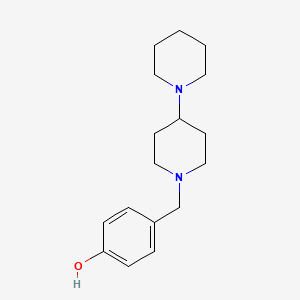![molecular formula C18H20N4O3S2 B3849910 (3S,4S)-1-(benzenesulfonyl)-4-[2,1,3-benzothiadiazol-5-ylmethyl(methyl)amino]pyrrolidin-3-ol](/img/structure/B3849910.png)
(3S,4S)-1-(benzenesulfonyl)-4-[2,1,3-benzothiadiazol-5-ylmethyl(methyl)amino]pyrrolidin-3-ol
Overview
Description
(3S,4S)-1-(benzenesulfonyl)-4-[2,1,3-benzothiadiazol-5-ylmethyl(methyl)amino]pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring substituted with a benzenesulfonyl group and a benzothiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(benzenesulfonyl)-4-[2,1,3-benzothiadiazol-5-ylmethyl(methyl)amino]pyrrolidin-3-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: This step often involves sulfonylation reactions using reagents like benzenesulfonyl chloride.
Attachment of the Benzothiadiazole Moiety: This can be done through nucleophilic substitution reactions where the benzothiadiazole derivative is introduced.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the benzenesulfonyl group.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides, sulfonates, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-1-(benzenesulfonyl)-4-[2,1,3-benzothiadiazol-5-ylmethyl(methyl)amino]pyrrolidin-3-ol can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential pharmacological properties, such as enzyme inhibition or receptor modulation. Its structural features could make it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for (3S,4S)-1-(benzenesulfonyl)-4-[2,1,3-benzothiadiazol-5-ylmethyl(methyl)amino]pyrrolidin-3-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-1-(benzenesulfonyl)-4-[2,1,3-benzothiadiazol-5-ylmethyl(methyl)amino]pyrrolidin-3-ol: This compound itself.
Other Pyrrolidine Derivatives: Compounds with similar pyrrolidine ring structures but different substituents.
Benzothiadiazole Derivatives: Compounds featuring the benzothiadiazole moiety with various functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(3S,4S)-1-(benzenesulfonyl)-4-[2,1,3-benzothiadiazol-5-ylmethyl(methyl)amino]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S2/c1-21(10-13-7-8-15-16(9-13)20-26-19-15)17-11-22(12-18(17)23)27(24,25)14-5-3-2-4-6-14/h2-9,17-18,23H,10-12H2,1H3/t17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHRUMJGXRLEPT-ROUUACIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=NSN=C2C=C1)C3CN(CC3O)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC2=NSN=C2C=C1)[C@H]3CN(C[C@@H]3O)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbonohydrazonoyl}benzoate](/img/structure/B3849831.png)
![N'-[3-(4-nitrophenyl)-3-oxo-1-propen-1-yl]benzohydrazide](/img/structure/B3849838.png)
![3-phenylacrylaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3849842.png)

![N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-4-phenyl-1,3-thiazol-2-amine](/img/structure/B3849850.png)
![(1E)-1-(4-nitrophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3849857.png)
![1-(4-biphenylyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3849863.png)

![(1E)-1-(4-methylphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3849871.png)
![1-(4-tert-butylphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3849876.png)


![1-[2-(4-chlorophenyl)ethyl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3849913.png)

